N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine
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Overview
Description
n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine is an organic compound characterized by the presence of two pyrimidine rings attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of pyrimidine derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrimidine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
n1,n1-Dimethyl-n2-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but with pyridine rings instead of pyrimidine.
n1-(Pyrimidin-2-yl)ethane-1,2-diamine: Contains only one pyrimidine ring.
n1,n1-Dimethyl-n2-(pyridin-2-yl)ethane-1,2-diamine: Another variant with dimethyl groups and pyridine rings.
Uniqueness
n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine is unique due to the presence of two pyrimidine rings, which can confer distinct electronic and steric properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C10H12N6 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
N,N'-di(pyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H12N6/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2,(H,11,12,15)(H,13,14,16) |
InChI Key |
JXMOCVSKGPCVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCNC2=NC=CC=N2 |
Origin of Product |
United States |
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